molecular formula C7H4Cl2N2O B1392705 3,5-Dichloro-2-methoxyisonicotinonitrile CAS No. 1221791-88-3

3,5-Dichloro-2-methoxyisonicotinonitrile

Cat. No.: B1392705
CAS No.: 1221791-88-3
M. Wt: 203.02 g/mol
InChI Key: DNMJPGZYWAKIGK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxyisonicotinonitrile (CAS: 1221791-88-3) is a substituted pyridine derivative featuring chlorine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and a nitrile functional group at the 4-position. This compound is primarily utilized in industrial and scientific research contexts, particularly in pharmaceutical and agrochemical synthesis, owing to its reactive nitrile moiety and halogenated aromatic structure . Its safety data sheet (SDS) emphasizes precautions for handling, including avoiding inhalation, skin contact, and dust formation, with recommended use of personal protective equipment (PPE) such as防火服, gloves, and eye protection .

Properties

IUPAC Name

3,5-dichloro-2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-12-7-6(9)4(2-10)5(8)3-11-7/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJPGZYWAKIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678881
Record name 3,5-Dichloro-2-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-88-3
Record name 3,5-Dichloro-2-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3,5-Dichloro-2-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-2-methoxyisonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The exact pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Substituents Similarity Score Key Distinguishing Features
This compound 1221791-88-3 3,5-Cl; 2-OCH₃; 4-CN Reference High halogenation; nitrile reactivity
3,5-Difluoroisonicotinonitrile 1339175-72-2 3,5-F; 4-CN 0.66 Reduced steric bulk (F vs. Cl)
2-Chloro-6-methoxyisonicotinonitrile 1214377-09-9 2-Cl; 6-OCH₃; 4-CN 0.67 Altered methoxy positioning
3-Iodo-2-methoxyisonicotinonitrile 72716-86-0 3-I; 2-OCH₃; 4-CN 0.63 Heavy halogen (I) substitution
3-Amino-5-fluoro-6-methoxypyridine 886372-67-4 3-NH₂; 5-F; 6-OCH₃ 0.72 Amino group enhances nucleophilicity
6-Ethoxy-5-fluoropyridin-3-amine 1256788-36-9 5-F; 6-OCH₂CH₃; 3-NH₂ 0.70 Ethoxy group increases hydrophobicity

Key Findings:

Halogen Substitution Effects: Fluorine vs.

Functional Group Variations: Amino vs. Nitrile Groups: Compounds like 3-Amino-5-fluoro-6-methoxypyridine (similarity 0.72) replace the nitrile with an amino group, shifting reactivity from electrophilic cyanation to nucleophilic amination pathways . Ethoxy vs. Methoxy: The ethoxy group in 6-Ethoxy-5-fluoropyridin-3-amine increases lipophilicity, which could enhance membrane permeability in biological systems .

Biological Activity

3,5-Dichloro-2-methoxyisonicotinonitrile (DCMIN) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCMIN is characterized by its isonicotinonitrile structure, which includes a methoxy group and dichloro substitutions. The molecular formula is C8H6Cl2N2OC_8H_6Cl_2N_2O, and its molecular weight is approximately 219.06 g/mol.

DCMIN exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : DCMIN has been shown to inhibit enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Induction of Apoptosis : In various cancer cell lines, DCMIN induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential, leading to cell death.
  • Antimicrobial Activity : DCMIN demonstrates significant antibacterial properties against various pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research indicates that DCMIN has potent anticancer effects. It has been tested against several human cancer cell lines, including:

Cell LineIC50 (μM)Reference
A54922.4
HCT11617.8
HePG212.4
PACA244.4

These values suggest that DCMIN is more effective than traditional chemotherapeutics like Doxorubicin in certain contexts.

Antimicrobial Activity

DCMIN has shown significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus mycoides4.88 µg/mL
E. coli8.00 µg/mL
Candida albicans6.00 µg/mL

These findings highlight its potential as an antimicrobial agent.

Case Studies

  • Cancer Cell Studies : In a study involving various human cancer cell lines, DCMIN was found to significantly down-regulate key oncogenes such as EGFR and KRAS in A549 cells, indicating its role in inhibiting tumor growth .
  • Molecular Docking Studies : Molecular docking studies have shown that DCMIN effectively binds to target proteins involved in cancer progression, suggesting a potential pathway for therapeutic intervention .

Pharmacokinetics

The pharmacokinetic profile of DCMIN indicates that it is metabolized primarily by cytochrome P450 enzymes in the liver, resulting in various metabolites that may also exhibit biological activity. The compound shows relative stability under physiological conditions but can degrade when exposed to extreme light or temperature conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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